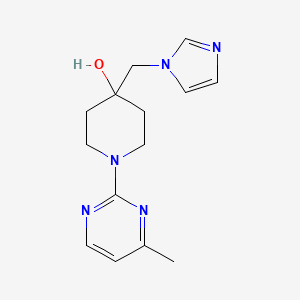![molecular formula C19H23F3N4O2 B5649057 3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649057.png)
3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is associated with a family of compounds known for various pharmacological activities. The core structures, including the 1,2,4-oxadiazole and piperidine moieties, are often found in molecules with significant biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like piperidine and various halogenated compounds. The processes may include nucleophilic substitution reactions, cyclization, and amide bond formation, aiming for high yield and purity (Ueda et al., 1991; Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using NMR, IR, and mass spectrometry. These studies provide information on the chemical environment of atoms, molecular conformation, and functional group presence (Khalid et al., 2016).
Chemical Reactions and Properties
Compounds in this class typically undergo reactions typical of amides and heterocycles, such as hydrolysis, reduction, and nucleophilic attack at the carbonyl or heteroatom sites. Their reactivity can be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl and piperidinyl groups (Sattar et al., 2020).
Physical Properties Analysis
Physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are often determined using X-ray crystallography and solubility tests in various solvents (Jimeno et al., 2003).
Chemical Properties Analysis
The chemical stability, pH sensitivity, and interaction with biological molecules like proteins and nucleic acids define its chemical properties. These are typically assessed through a combination of in vitro studies, computational modeling, and spectroscopic analysis (Khalid et al., 2016).
Propiedades
IUPAC Name |
3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-13-23-18(28-25-13)12-26-10-2-3-14(11-26)4-9-17(27)24-16-7-5-15(6-8-16)19(20,21)22/h5-8,14H,2-4,9-12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZKWNQDPLAPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(3-Methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-3-YL}-N-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1H-imidazol-1-ylacetyl)-2-(1-methyl-3-pyrrolidinyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648978.png)

![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5648994.png)
![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649000.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5649013.png)

![(3R*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5649028.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5649036.png)
![2-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3-ethyl-1H-indole](/img/structure/B5649042.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)
![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)